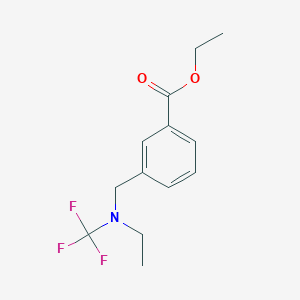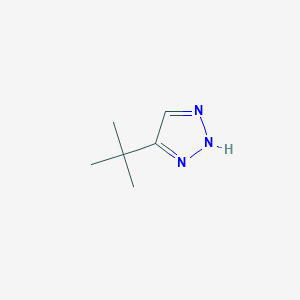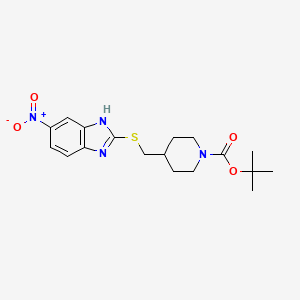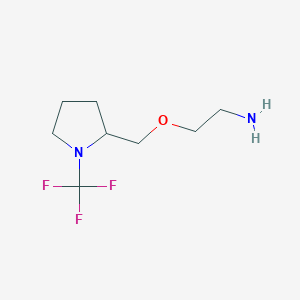
2-((1-(Trifluoromethyl)pyrrolidin-2-yl)methoxy)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-(Trifluoromethyl)pyrrolidin-2-yl)methoxy)ethanamine is a compound that features a pyrrolidine ring substituted with a trifluoromethyl group and an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is the cyclization of appropriate precursors to form the pyrrolidine ring, followed by functionalization to introduce the trifluoromethyl group and the ethanamine side chain .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specific catalysts and reagents to facilitate the reactions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-((1-(Trifluoromethyl)pyrrolidin-2-yl)methoxy)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl group and ethanamine moiety can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-((1-(Trifluoromethyl)pyrrolidin-2-yl)methoxy)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 2-((1-(Trifluoromethyl)pyrrolidin-2-yl)methoxy)ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, while the ethanamine moiety may facilitate interactions with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives such as pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol .
Uniqueness
What sets 2-((1-(Trifluoromethyl)pyrrolidin-2-yl)methoxy)ethanamine apart is the presence of the trifluoromethyl group, which imparts unique physicochemical properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable scaffold in drug discovery and other applications .
Properties
Molecular Formula |
C8H15F3N2O |
|---|---|
Molecular Weight |
212.21 g/mol |
IUPAC Name |
2-[[1-(trifluoromethyl)pyrrolidin-2-yl]methoxy]ethanamine |
InChI |
InChI=1S/C8H15F3N2O/c9-8(10,11)13-4-1-2-7(13)6-14-5-3-12/h7H,1-6,12H2 |
InChI Key |
BUJQXWXINZJZHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(F)(F)F)COCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


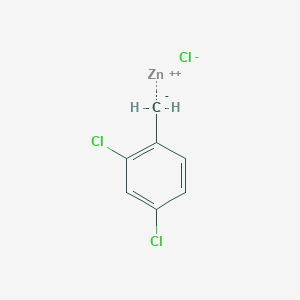


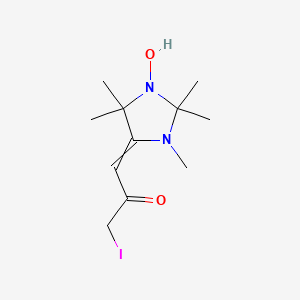
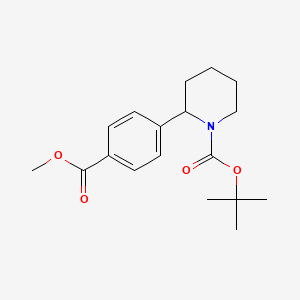
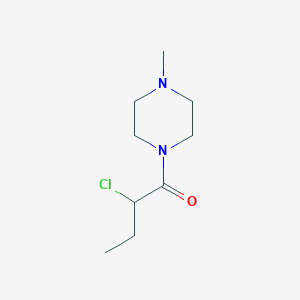
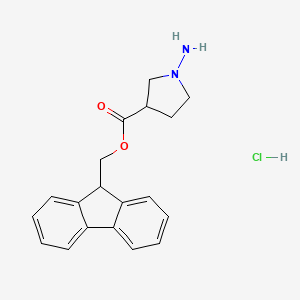
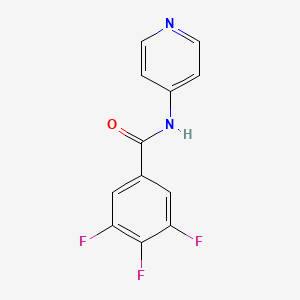
![2-methyl-1-(2-methylpropyl)-1H-imidazo[4,5-c][1,5]naphthyridine](/img/structure/B13964061.png)
